molecular formula C12H15NO6S B1305526 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid CAS No. 300571-94-2

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid

Cat. No.: B1305526
CAS No.: 300571-94-2
M. Wt: 301.32 g/mol
InChI Key: DGXXDRKDKYCRLS-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is a complex organic compound characterized by the presence of a benzo[1,4]dioxine ring system, a sulfonylamino group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[1,4]dioxine ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Introduction of the sulfonylamino group:

    Attachment of the butyric acid moiety: The final step involves the coupling of the sulfonylamino-benzo[1,4]dioxine intermediate with butyric acid or its derivatives using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization step, as well as automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The benzo[1,4]dioxine ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonylamino group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonylamino group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[1,4]dioxine derivatives.

Scientific Research Applications

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[1,4]dioxine ring system can interact with aromatic residues in proteins, while the sulfonylamino group can form hydrogen bonds with amino acid side chains. The butyric acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of butyric acid.

    (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid: Similar structure but with an acetic acid moiety.

Uniqueness

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its biological activity and solubility. The combination of the benzo[1,4]dioxine ring system with the sulfonylamino group also provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c14-12(15)2-1-5-13-20(16,17)9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8,13H,1-2,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXXDRKDKYCRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389667
Record name 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300571-94-2
Record name 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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